(S)-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride
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Overview
Description
(S)-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a pyrrolidine ring substituted with a pyridin-3-ylmethyl group and an amine group, and it is typically found in its trihydrochloride salt form. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diaminobutane derivative.
Introduction of the Pyridin-3-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a pyridin-3-ylmethyl halide under basic conditions.
Formation of the Trihydrochloride Salt: The final compound is obtained by treating the amine with hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The pyridin-3-ylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amine group can form hydrogen bonds or ionic interactions with target sites, while the pyridin-3-ylmethyl group can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride: The enantiomer of the compound, differing in the spatial arrangement of atoms.
1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine: The non-salt form of the compound.
1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride: A structural isomer with the pyridinyl group at a different position.
Uniqueness
(S)-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride is unique due to its specific (S)-configuration, which can result in different biological activities compared to its ®-enantiomer. The presence of the pyridin-3-ylmethyl group also imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3S)-1-(pyridin-3-ylmethyl)pyrrolidin-3-amine;trihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.3ClH/c11-10-3-5-13(8-10)7-9-2-1-4-12-6-9;;;/h1-2,4,6,10H,3,5,7-8,11H2;3*1H/t10-;;;/m0.../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTHLAYAUMYMND-KAFJHEIMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CN=CC=C2.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)CC2=CN=CC=C2.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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